molecular formula C47H52N7O7P B048947 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite CAS No. 98796-53-3

5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

Cat. No. B048947
CAS RN: 98796-53-3
M. Wt: 857.9 g/mol
InChI Key: GGDNKEQZFSTIMJ-AKWFTNRHSA-N
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Description

5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, also known as this compound, is a useful research compound. Its molecular formula is C47H52N7O7P and its molecular weight is 857.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oligonucleotide Synthesis

This compound is widely used in the synthesis of oligonucleotides through the phosphoramidite method, a standard approach in molecular biology for creating specific DNA sequences. Studies have demonstrated its utility in assembling oligonucleotide chains, highlighting its role in producing both simple and complex DNA constructs. For example, Molina et al. (2012) showcased its application in assembling a 3'-TTT-5' trimer, illustrating the compound's versatility in synthesizing DNA sequences on soluble supports like cyclodextrins (Molina, Kungurtsev, Virta, & Lönnberg, 2012).

Solid-Phase Oligonucleotide Synthesis

In solid-phase synthesis, this chemical acts as a critical intermediary for attaching DNA sequences onto a solid substrate, facilitating the sequential addition of nucleotide units. Karskela and Lönnberg (2006) detailed a methodology for the solid-supported synthesis of imidazo[2,1-i]purines, employing this compound for the immobilization of deoxyadenosine via phosphitylation (Karskela & Lönnberg, 2006). This illustrates the compound's utility in constructing modified nucleosides, which are essential for studying nucleic acid interactions and functions.

Photolabeling and DNA Modification

Moreover, this compound is instrumental in the synthesis of photoactive DNA sequences, enabling researchers to study DNA-protein interactions through photolabeling techniques. Liu and Verdine (1992) utilized a derivative of this compound to introduce 8-bromo-2′-deoxyadenosine into oligodeoxynucleotides, facilitating the investigation of duplex DNA stability and interactions (Liu & Verdine, 1992).

Click Chemistry for DNA Labeling

The adaptability of this compound extends to click chemistry applications, where it serves as a precursor for introducing various functional groups into DNA sequences. Wang et al. (2019) highlighted its use in producing alkyne-modified oligodeoxynucleotides, demonstrating the ease of incorporating labels into DNA for analytical and diagnostic purposes (Wang et al., 2019).

Mechanism of Action

Target of Action

DMT-dA(bz) Phosphoramidite, also known as 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite or DMT-dA(bz) Pharmadite®, is primarily used in the synthesis of DNA . Its primary targets are the nucleotide sequences in the DNA molecule where it is incorporated during the synthesis process .

Mode of Action

DMT-dA(bz) Phosphoramidite interacts with its targets by being incorporated into the growing DNA chain during the synthesis process . It has a benzoyl group (bz) protecting the exocyclic amine functions and a dimethoxytrityl (DMT) group protecting the 5’ hydroxyl group of the deoxyadenosine (dA) molecule . These protecting groups are removed in a controlled manner during the synthesis process, allowing the phosphoramidite to be incorporated into the DNA chain .

Biochemical Pathways

The biochemical pathway affected by DMT-dA(bz) Phosphoramidite is the DNA synthesis pathway . During this process, the phosphoramidite is added to the growing DNA chain in a cyclic reaction that is both simple and efficient . The result is the formation of a DNA molecule with the desired sequence .

Pharmacokinetics

It’s important to note that the compound is sensitive to moisture and heat, and should be stored at 2-8°c .

Result of Action

The result of the action of DMT-dA(bz) Phosphoramidite is the synthesis of a DNA molecule with a specific sequence . This synthesized DNA can then be used for various purposes, including research, diagnostic testing, and therapeutic applications .

Action Environment

The action of DMT-dA(bz) Phosphoramidite is influenced by environmental factors such as temperature and humidity . It is sensitive to moisture and heat, and should be handled in a well-ventilated place, avoiding contact with skin and eyes . The use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41+,42+,62?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDNKEQZFSTIMJ-AKWFTNRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H52N7O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501103329
Record name Adenosine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

857.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98796-53-3
Record name Adenosine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98796-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyadenosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.211.108
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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